
4-(Trifluoromethoxy)thiobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of trifluoromethyl groups and thiourea or thiobenzamide moieties. For instance, the synthesis of N-(4-methylbenzamido)-N'-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea involved single-crystal X-ray diffraction analysis . Another example is the synthesis of 4-(trifluoromethyl)dibenzamide-benzoguanamine (4TFMDBBG), which was achieved in 61.2% yield and showed luminescence when complexed with europium and terbium . Additionally, a facile synthetic strategy for 3-((trifluoromethyl)thio)-4H-chromen-4-one was developed using AgSCF3 and trichloroisocyanuric acid to generate active electrophilic trifluoromethylthio species .
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various techniques. For example, the crystal structure of N-(4-methylbenzamido)-N'-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea was determined to belong to the monoclinic space group with specific cell dimensions . The crystal structure of 4-thiouracil-2'-trifluorothioacetamide-3',5'-diacetyl-β-D-riboside was also determined, providing insights into the conformation of the molecule in the solid state .
Chemical Reactions Analysis
The papers describe several chemical reactions involving trifluoromethyl groups. For instance, the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide was used to incorporate the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold . This transformation proceeds under mild conditions and yields the desired products in moderate to good yields.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by the presence of trifluoromethyl groups and thiobenzamide structures. The crystal of N-(4-methylbenzamido)-N'-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea has a density of 1.474 g/cm3 and exhibits good fungicidal activities against various fungi . The compound 4-(trifluoromethyl)dibenzamide-benzoguanamine shows luminescence under UV light, indicating its potential use in optical applications . The vibrational properties of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas were studied by FT-IR and Raman spectroscopy, along with quantum chemical calculations .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study focused on the electrochemical and quantum chemical analysis of sulfur-containing organic compounds, including thiobenzamide derivatives, as corrosion inhibitors for mild steel in acidic solutions. Thiobenzamide showed significant efficiency in corrosion inhibition, attributed to its molecular structure and the presence of sulfur atoms, which are likely adsorption centers. This suggests the potential use of 4-(Trifluoromethoxy)thiobenzamide in corrosion protection applications (Özcan & Dehri, 2004).
Photochromism in Organic Synthesis
Research into the photochromic properties of various organic compounds, including derivatives of thiobenzamide, has shown that these materials can undergo significant changes in their optical properties upon exposure to light. This property is valuable in the development of light-responsive materials, potentially useful in creating smart coatings and optical storage devices (Belen’kii et al., 2005).
Catalysis and Organic Transformations
Several studies have explored the role of thiobenzamide derivatives in catalytic processes and organic transformations. For instance, the conversion of thiobenzamides to benzothiazoles via intramolecular cyclization, mediated by specific reagents, offers a new pathway for synthesizing benzothiazoles, compounds of interest in medicinal chemistry and material science (Downer-Riley & Jackson, 2008).
Molecular Structure Analysis
Investigations into the molecular structure of thiobenzamide in the gas phase versus the solid state have provided insights into the effects of intermolecular interactions on molecular geometry. Such studies are crucial for understanding the behavior of these compounds under different conditions, which is essential for their application in various scientific and industrial processes (Kolesnikova et al., 2018).
Development of Fluorinated Compounds
The trifluoromethoxy group is recognized for its electron-withdrawing nature and high lipophilicity, making it an attractive substituent in the development of new drugs and agrochemicals. Research into efficient and scalable methods for the introduction of the trifluoromethoxy group into organic molecules, including the development of new reagents and catalytic processes, is paving the way for the synthesis of novel trifluoromethoxylated compounds with enhanced pharmacological and biological properties (Guo et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(trifluoromethoxy)benzenecarbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-3-1-5(2-4-6)7(12)14/h1-4H,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQSKHMIUWHKHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381393 |
Source


|
| Record name | 4-(Trifluoromethoxy)thiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)thiobenzamide | |
CAS RN |
149169-34-6 |
Source


|
| Record name | 4-(Trifluoromethoxy)thiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

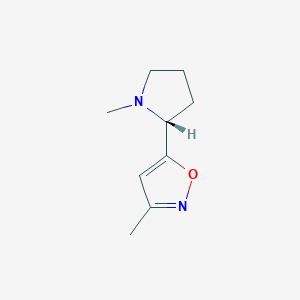
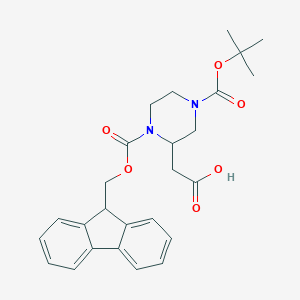


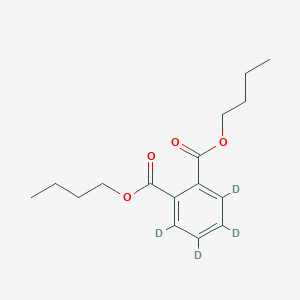



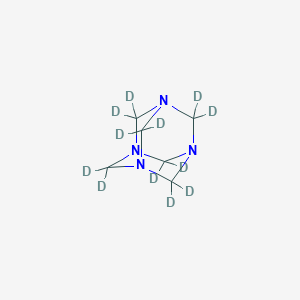
![(2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B122585.png)
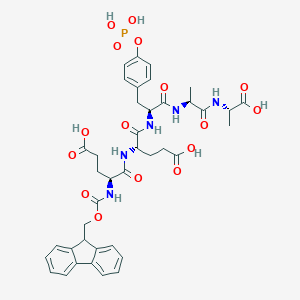
![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)

